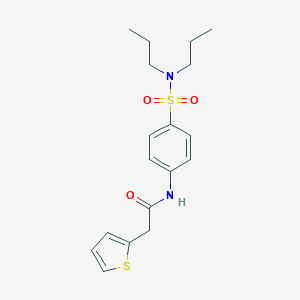![molecular formula C24H28N2O2 B216300 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as GYKI-52466, is a synthetic compound that belongs to the class of non-competitive AMPA receptor antagonists. This compound has been widely used in scientific research to study the mechanisms of action of AMPA receptors and their role in various physiological and pathological conditions.
作用機序
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a non-competitive antagonist of AMPA receptors. It binds to a site on the receptor that is distinct from the glutamate binding site and blocks the flow of ions through the receptor channel. This leads to a reduction in the excitatory postsynaptic currents (EPSCs) and a decrease in the synaptic transmission mediated by AMPA receptors.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several biochemical and physiological effects. It reduces the excitability of neurons, decreases the frequency and amplitude of EPSCs, and suppresses the induction of LTP. 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one also reduces the severity of seizures in animal models of epilepsy and protects against neuronal damage in animal models of stroke.
実験室実験の利点と制限
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several advantages as a research tool. It is a potent and selective antagonist of AMPA receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has some limitations as well. It has a relatively short half-life and requires frequent administration to maintain its effects. Additionally, 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has some off-target effects on other ion channels, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to study the role of these receptors in more detail. Another area of interest is the use of 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one as a therapeutic agent for neurological disorders such as epilepsy and stroke. Finally, future research may focus on the development of new techniques to deliver 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one to specific regions of the brain, which may increase its effectiveness as a research tool and a therapeutic agent.
In conclusion, 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic compound that has been widely used in scientific research to study the mechanisms of action of AMPA receptors and their role in various physiological and pathological conditions. This compound has several advantages as a research tool, but also has some limitations that need to be considered. Future research may focus on the development of more selective and potent AMPA receptor antagonists, the use of 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one as a therapeutic agent, and the development of new techniques to deliver 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one to specific regions of the brain.
合成法
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetonitrile with 2,3-dimethylphenylacetonitrile in the presence of sodium methoxide to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine, which is further reacted with ethyl chloroformate to form the final product.
科学的研究の応用
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. This compound has been shown to block the activity of AMPA receptors, which are important for synaptic plasticity and learning and memory. 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been used to study the mechanisms of AMPA receptor-mediated synaptic transmission, long-term potentiation (LTP), and long-term depression (LTD). Additionally, 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been used to study the role of AMPA receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
特性
製品名 |
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
|---|---|
分子式 |
C24H28N2O2 |
分子量 |
376.5 g/mol |
IUPAC名 |
5-ethyl-6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H28N2O2/c1-5-26-20-9-7-6-8-18(20)25-19-14-24(2,3)15-21(27)22(19)23(26)16-10-12-17(28-4)13-11-16/h6-13,23,25H,5,14-15H2,1-4H3 |
InChIキー |
GOUCABWGZLQPBR-UHFFFAOYSA-N |
SMILES |
CCN1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OC |
正規SMILES |
CCN1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B216218.png)
![3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B216220.png)
![3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216222.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B216223.png)


![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B216229.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B216230.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B216231.png)
![2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216233.png)
![3-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216236.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)

